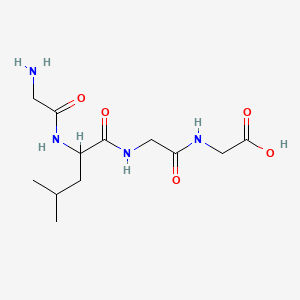
Glycyl-leucyl-glycyl-glycine
Overview
Description
Molecular Structure Analysis
The accurate structure of a single crystal of l-Leucyl-Glycyl-Glycyl-Glycine (LG3) has been solved by X-ray diffraction analysis . It reveals that the peptide chain folds back on itself completely at the middle Glycyl-Glycyl link, forming a LG3-type reverse-turn structure .
Scientific Research Applications
Proton Magnetic Resonance Spectra
- PMR Spectra Analysis : The proton magnetic resonance (PMR) spectra of di-, tri-, tetra-, and pentapeptides of glycine containing a single L-leucyl residue, including Glycyl-leucyl-glycyl-glycine, have been studied. This research provides insights into the distinct chemical shifts and characteristics of glycyl methylene and α-methine leucyl protons in these peptides (Beecham & Ham, 1968).
Complexation and Transport Through Liquid Membranes
- Crown Ether Interactions : Glycyl-leucyl-glycyl-glycine has been studied for its interaction with crown ethers, which are used for extraction and transport through liquid membranes. This research is significant in understanding the extraction constants and complex stabilities of such peptides (Buschmann & Mutihac, 2002).
Intestinal Absorption Studies
- Peptide Uptake : The absorption of Glycyl-leucyl-glycyl-glycine in the small intestine has been examined, highlighting the unique mechanisms of peptide transfer independent of free amino acid transfer, which is essential in nutritional science and physiology (Cheeseman & Parsons, 1974).
Kinetic Analysis in Subcritical Water
- Degradation Study : A study on the degradation of Glycyl-L-leucine and L-leucyl-glycine in subcritical water reveals the formation and reduction of these peptides at various temperatures. This is relevant for understanding the stability and degradation pathways of such peptides (Kobayashi et al., 2012).
Serological Specificity of Peptides
- Antigen Properties : Research on the serological properties of peptides, including Glycyl-leucyl-glycyl-glycine, contributes to understanding their potential as antigens and their specificity in immunological responses (Landsteiner & van der Scheer, 1932).
properties
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEWWRBKGONZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-leucyl-glycyl-glycine | |
CAS RN |
7325-21-5 | |
| Record name | Glycyl-leucyl-glycyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1615018.png)

![6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate](/img/structure/B1615023.png)




![(2R,3R,4S,5R)-2-[6-(cycloheptylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1615031.png)





